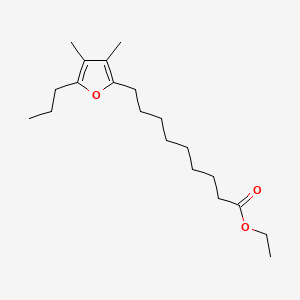
N-Feruloylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Feruloylglycine is a naturally occurring compound that belongs to the family of N-acylglycines. It is formed by the conjugation of ferulic acid and glycine. Ferulic acid is a well-known phenolic compound found in plant cell walls, and glycine is the simplest amino acid. This compound has been identified in various plant species and is known for its potential antioxidant and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Feruloylglycine can be synthesized through the coupling of ferulic acid with glycine. One common method involves the activation of ferulic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using this compound deacylase. This enzyme catalyzes the hydrolysis of this compound to produce ferulate and glycine. The enzyme can be obtained from sources such as barley seeds and isolated barley embryos .
Analyse Chemischer Reaktionen
Types of Reactions
N-Feruloylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroferuloylglycine.
Substitution: It can undergo substitution reactions where the feruloyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of feruloyl quinones.
Reduction: Formation of dihydroferuloylglycine.
Substitution: Formation of various N-acylglycines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-Feruloylglycine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-acylglycines and their derivatives.
Biology: It is studied for its role in plant metabolism and its potential as a biomarker for certain plant species.
Medicine: It has been investigated for its antioxidant and anti-inflammatory properties, which may have therapeutic potential in treating oxidative stress-related diseases.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
Wirkmechanismus
N-Feruloylglycine exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the activation of antioxidant response elements (ARE) and the modulation of signaling pathways related to inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferulic Acid: A phenolic compound with strong antioxidant properties.
N-Feruloyltyramine: Another N-acylglycine with similar antioxidant properties.
N-Feruloylserotonin: Known for its anti-inflammatory and neuroprotective effects
Uniqueness
N-Feruloylglycine is unique due to its specific combination of ferulic acid and glycine, which imparts distinct antioxidant and anti-inflammatory properties. Unlike other similar compounds, it has been specifically studied for its role in plant metabolism and its potential as a natural preservative .
Eigenschaften
Molekularformel |
C12H13NO5 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C12H13NO5/c1-18-10-6-8(2-4-9(10)14)3-5-11(15)13-7-12(16)17/h2-6,14H,7H2,1H3,(H,13,15)(H,16,17)/b5-3+ |
InChI-Schlüssel |
CLGNQAIRBLDHIN-HWKANZROSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


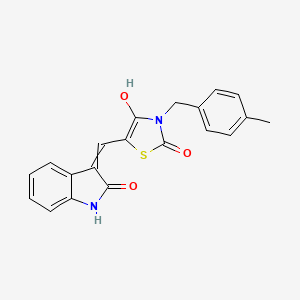
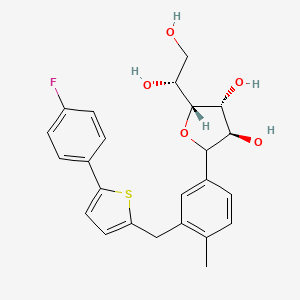

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

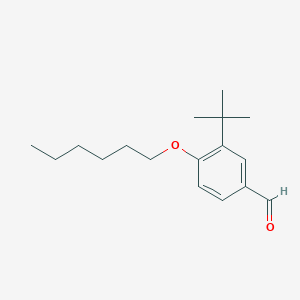
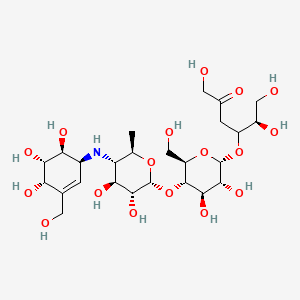
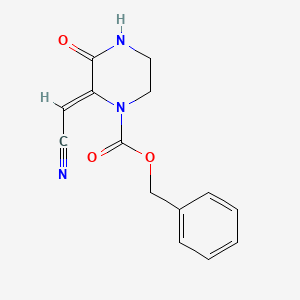

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)

![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

